4-(Azepan-1-yl)-3,5-dichloroaniline

Physicochemical profiling Lipophilicity Basicity

4-(Azepan-1-yl)-3,5-dichloroaniline (CAS 1701830-25-2) is a dichloro-substituted aniline bearing a seven-membered azepane ring at the para-position. The compound (CID serves primarily as a synthetic intermediate or building block in medicinal chemistry, particularly in programs exploring azepane-containing kinase inhibitors or protein-protein interaction modulators.

Molecular Formula C12H16Cl2N2
Molecular Weight 259.17 g/mol
Cat. No. B15065632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)-3,5-dichloroaniline
Molecular FormulaC12H16Cl2N2
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C(C=C(C=C2Cl)N)Cl
InChIInChI=1S/C12H16Cl2N2/c13-10-7-9(15)8-11(14)12(10)16-5-3-1-2-4-6-16/h7-8H,1-6,15H2
InChIKeyFFPUAZUFFIGOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)-3,5-dichloroaniline: Structural Identity and Procurement Baseline


4-(Azepan-1-yl)-3,5-dichloroaniline (CAS 1701830-25-2) is a dichloro-substituted aniline bearing a seven-membered azepane ring at the para-position . The compound (CID 97625026) serves primarily as a synthetic intermediate or building block in medicinal chemistry, particularly in programs exploring azepane-containing kinase inhibitors or protein-protein interaction modulators [1]. Its standard commercial purity is ≥97% (HPLC), with batch-specific QC data (NMR, HPLC, GC) available from multiple vendors .

Synthetic intermediate for azepane-containing kinase inhibitor and PPI modulator programs
High-purity commercial grade with multi-method QC documentation (HPLC, NMR, GC)
Predicted lipophilicity and basicity differentiation from piperidine analog supports property-driven selection

Why 4-(Azepan-1-yl)-3,5-dichloroaniline Cannot Be Replaced by Casual Analogs


The aniline NH₂ group and the two chlorine atoms are critical for hydrogen-bonding and halogen-bonding interactions with biological targets, while the azepane ring imposes distinct conformational and physicochemical constraints compared to smaller or larger ring homologs. Simple replacement with 3,5-dichloroaniline or a six-membered piperidine analog can alter basicity (pKa), lipophilicity (logP), and metabolic stability in ways that are highly target-dependent [1]. The following evidence guide quantifies these differences where direct data exist and flags gaps where further profiling is recommended.

Azepane ring size may shift predicted logP and pKa
Replacing with piperidine analogs can alter lipophilicity and basicity, potentially affecting membrane permeability and target engagement; values remain predicted.
Simpler anilines lack azepane conformational constraints
3,5-dichloroaniline or other ring-free analogs cannot mimic the seven-membered ring geometry or halogen-bonding pattern, limiting target-specific interactions.
Metabolic stability hypothesis requires experimental verification
Class-level trend suggests reduced N-dealkylation vs. piperidine, but no direct microsomal data exist; assume comparable clearance until validated.

Quantitative Differentiation Evidence for 4-(Azepan-1-yl)-3,5-dichloroaniline


Azepane vs. Piperidine: Ring Size Impacts Calculated logP and pKa

In silico comparison using PubChem data. The seven-membered azepane ring increases calculated logP by approximately +0.3–0.5 units relative to the piperidine analog (3,5-dichloro-4-(piperidin-1-yl)aniline, CID 2794873), while reducing the calculated pKa of the aniline NH₂ by approximately 0.2–0.4 units. These shifts may translate into altered membrane permeability and target engagement profiles. [1]

Physicochemical Comparison
Class-level inference
TargetlogP ~3.2, pKa ~3.8
ComparatorlogP ~2.7, pKa ~4.0
ΔlogP +0.5 | ΔpKa −0.2 (predicted)
Supports property-driven lead optimization
Predicted values (PubChem); no experimental confirmation
Physicochemical profiling Lipophilicity Basicity

Vendor-Reported Purity and QC Consistency vs. Common Alternatives

Multiple vendors list the compound with 97% purity (HPLC), accompanied by NMR and GC data . In contrast, the nearest commercial analog 3,5-dichloro-4-(piperidin-1-yl)aniline is often supplied at 95% purity . The 2% higher baseline purity and broader QC panel reduce the risk of batch-dependent variability in sensitive biological assays.

Purity and QC Comparison
Supplier specification
Target≥97% (HPLC) + NMR, GC
Comparator95% typical, limited QC
+2% purity; broader QC panel
Improves batch reproducibility for SAR studies
Vendor specifications; no independent inter-lab comparison available
Chemical procurement Quality control Batch consistency

Metabolic Stability Hypothesis: Azepane Ring Confers Resistance to N-Dealkylation

Literature on azepane-containing drug candidates indicates that the seven-membered ring is less prone to CYP-mediated N-dealkylation than the six-membered piperidine ring, due to steric and electronic factors [1]. Although no direct microsomal stability data were found for the title compound, this class-level trend suggests that 4-(azepan-1-yl)-3,5-dichloroaniline may exhibit longer half-life in liver microsome assays compared to its piperidine analog. Quantitative verification is recommended.

Metabolic Stability Hypothesis
Class-level inference
Hypothesist½ (HLM) >30 min
Piperidine precedentt½ often
Qualitative; requires experimental confirmation
Supports ADME panel inclusion for ring-size comparison
Extrapolated from published azepane vs. piperidine trends; no direct data
Bioactivity Evidence Gap
Data gap
No quantitative IC₅₀/EC₅₀/Kd data found (ChEMBL, BindingDB, PubMed)
Directs procurement toward targeted validation
PubChem bioassay record exists but lacks activity values; head-to-head profiling recommended
Metabolic stability Cytochrome P450 In vitro ADME

No Direct Bioactivity Advantage Has Been Published

A comprehensive search of ChEMBL, BindingDB, and PubMed failed to identify any peer-reviewed report that explicitly compares the target compound's IC₅₀, EC₅₀, or Kd against a defined comparator. A PubChem bioassay record (CID 97625026) exists but lacks quantitative activity data [1]. Therefore, no claim of superior potency, selectivity, or cellular efficacy can currently be made. This gap underscores the need for head-to-head profiling against the piperidine, morpholine, and pyrrolidine analogs in a target-specific assay.

Bioactivity Evidence Gap
Data gap
No quantitative IC₅₀/EC₅₀/Kd data found (ChEMBL, BindingDB, PubMed)
Directs procurement toward targeted validation
PubChem bioassay record exists but lacks activity values; head-to-head profiling recommended
Kinase inhibition GPCR modulation Cellular activity

Optimal Use Cases for 4-(Azepan-1-yl)-3,5-dichloroaniline Based on Available Evidence


Lead Optimization in Kinase Inhibitor Programs Targeting Conformational Selectivity

The azepane ring's larger size and different conformational envelope compared to piperidine may induce distinct binding modes in kinases with flexible hinge regions. The higher predicted logP and altered pKa support exploration of this scaffold when aiming to fine-tune permeability or reduce hERG affinity. [1]

Structure-Activity Relationship (SAR) Expansion of Menin-MLL Interaction Inhibitors

Azepane-containing compounds have been claimed in menin-MLL inhibitor patents. Incorporating 4-(azepan-1-yl)-3,5-dichloroaniline as a key intermediate allows direct access to patent-relevant chemical space, while the two chlorine atoms offer vectors for further functionalization. [2]

Metabolic Stability Screening Panels

When procuring building blocks for an ADME stability panel, the azepane analog should be included alongside piperidine and morpholine versions to experimentally quantify the impact of ring size on intrinsic clearance. The compound's 97% purity and QC documentation ensure that observed differences are due to structure, not impurities.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Conformational diversity and altered lipophilicity from azepane ring
Target selectivity and permeability profiling
SAR expansion of menin-MLL interaction inhibitors
Access to patent-relevant azepane chemical space with reactive chlorine handles
Functional group derivatization and scaffold hopping
Metabolic stability screening panels
High-purity QC-grade building block for ring-size comparison
Ring-size-dependent intrinsic clearance benchmarking
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